

Oxetane-3-carbaldehyde: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxetane-3-carbaldehyde

Cat. No.: B578757

[Get Quote](#)

CAS Number: 1305207-52-6

Introduction

Oxetane-3-carbaldehyde is a four-membered heterocyclic compound containing an aldehyde functional group. This strained cyclic ether has emerged as a valuable building block in medicinal chemistry and drug discovery. The oxetane motif is increasingly utilized as a bioisostere for commonly employed functionalities like gem-dimethyl or carbonyl groups. Its incorporation into drug candidates can lead to significant improvements in physicochemical properties such as aqueous solubility, metabolic stability, and conformational preference.^{[1][2]} **[3]** **Oxetane-3-carbaldehyde**, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, including those with therapeutic potential for treating blood disorders.^{[4][5]} This guide provides an in-depth overview of its properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

The key physicochemical properties of **Oxetane-3-carbaldehyde** are summarized in the table below. This data is compiled from various chemical suppliers and databases.^{[6][7][8][9][10]}

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₆ O ₂	[6][8][10]
Molecular Weight	86.09 g/mol	[7][9][10]
Appearance	Liquid	[6][7]
Boiling Point	134.2 ± 15.0 °C at 760 mmHg (Predicted)	[6][9]
Density	1.3 g/cm ³ (Predicted: 1.254 ± 0.06 g/cm ³)	[7][9]
Flash Point	42.3 ± 13.9 °C	[6]
Refractive Index	1.55	[7]
Purity	Typically ≥95% (GC)	[6][7][8]
Storage Temperature	-20°C, stored under nitrogen	[6][7]
InChI	1S/C4H6O2/c5-1-4-2-6-3-4/h1,4H,2-3H2	[6][10]
InChIKey	FYCBRGMZDWYEHI-UHFFFAOYSA-N	[6][10]
SMILES	O=CC1COC1	[8][10]

Synthesis of Oxetane-3-carbaldehyde

The synthesis of **Oxetane-3-carbaldehyde** can be challenging due to the inherent ring strain of the oxetane moiety, which makes it susceptible to opening under harsh reaction conditions. Mild and efficient synthetic routes are therefore preferred. Two primary methods for its preparation are the oxidation of oxetan-3-ylmethanol and the homologation of oxetan-3-one.

Oxidation of Oxetan-3-ylmethanol

A common and direct method for the synthesis of **Oxetane-3-carbaldehyde** is the oxidation of the corresponding primary alcohol, oxetan-3-ylmethanol. This transformation can be achieved

using various oxidizing agents. Mild reagents are favored to avoid over-oxidation to the carboxylic acid or degradation of the oxetane ring.

Experimental Protocol: Oxidation using Pyridinium Dichromate (PDC)[4]

This protocol is based on a literature procedure for the synthesis of oxetane-containing analogues.[4]

- Materials:

- Oxetan-3-ylmethanol
- Pyridinium dichromate (PDC)
- Dichloromethane (DCM), anhydrous
- Celpure® P65
- Silica gel

- Procedure:

- To a solution of oxetan-3-ylmethanol (1.0 eq) in anhydrous dichloromethane (DCM) is added Celpure® P65.
- Pyridinium dichromate (PDC) (1.5 eq) is added in one portion to the stirred suspension.
- The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
- Upon completion, the reaction mixture is filtered through a plug of silica gel, eluting with DCM.
- The filtrate is concentrated under reduced pressure to yield crude **Oxetane-3-carbaldehyde** as a solution in DCM.

- Notes:

- Due to the potential instability of the aldehyde, it is often recommended to use the crude product immediately in the subsequent reaction step without extensive purification.[4]
- Other mild oxidizing agents such as Dess-Martin periodinane (DMP) can also be employed.[1]

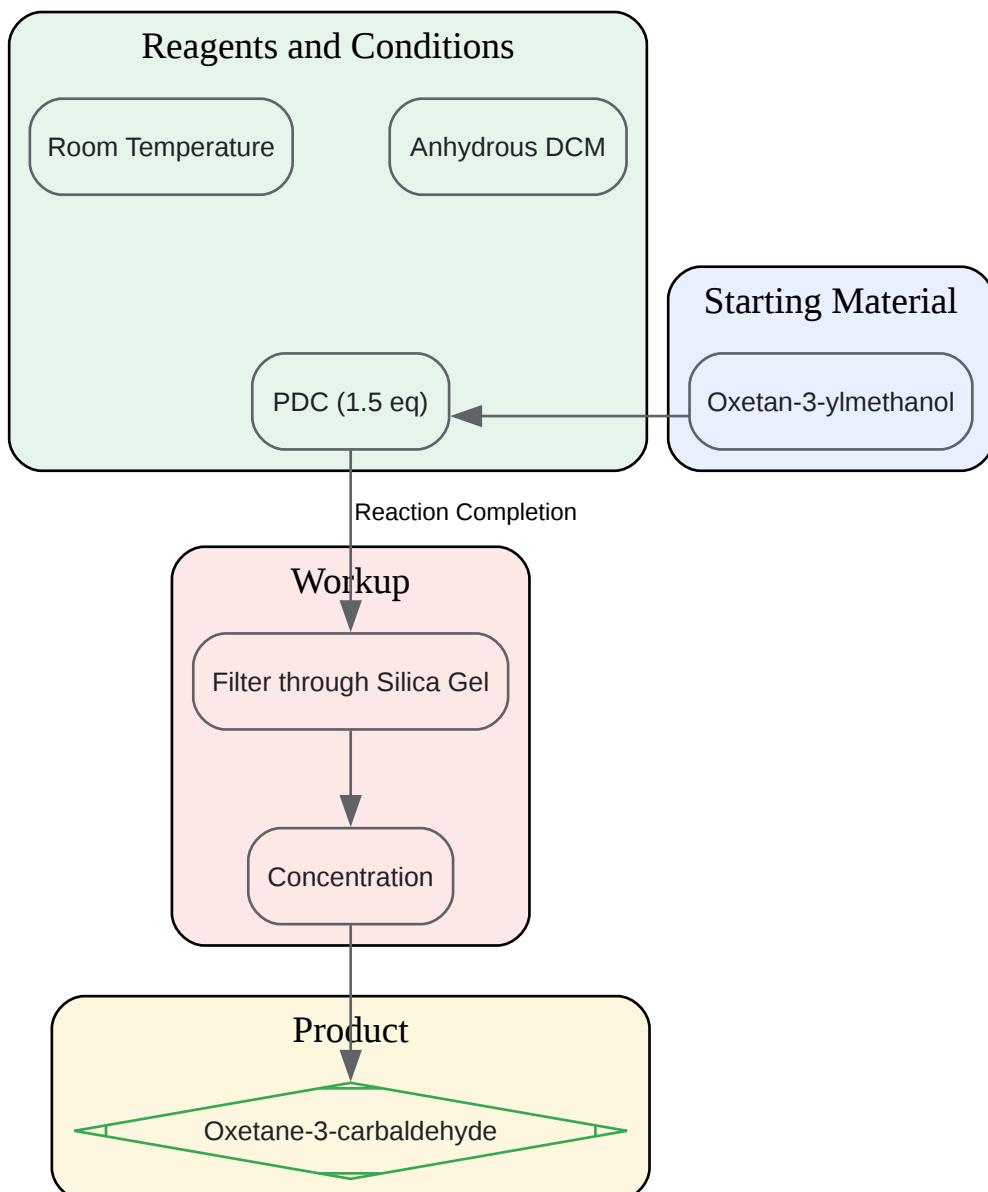
Synthesis via Homologation of Oxetane-3-one

An alternative approach involves a multi-step homologation of the readily available oxetan-3-one. This method circumvents the direct oxidation of a sensitive alcohol and has been developed as a 4-pot telescoped procedure. The key steps include a Tsuji hydrogenolysis of an allylic acetate, an osmium-free dihydroxylation, and an oxidative cleavage to yield the desired aldehyde.

Applications in Organic Synthesis and Drug Discovery

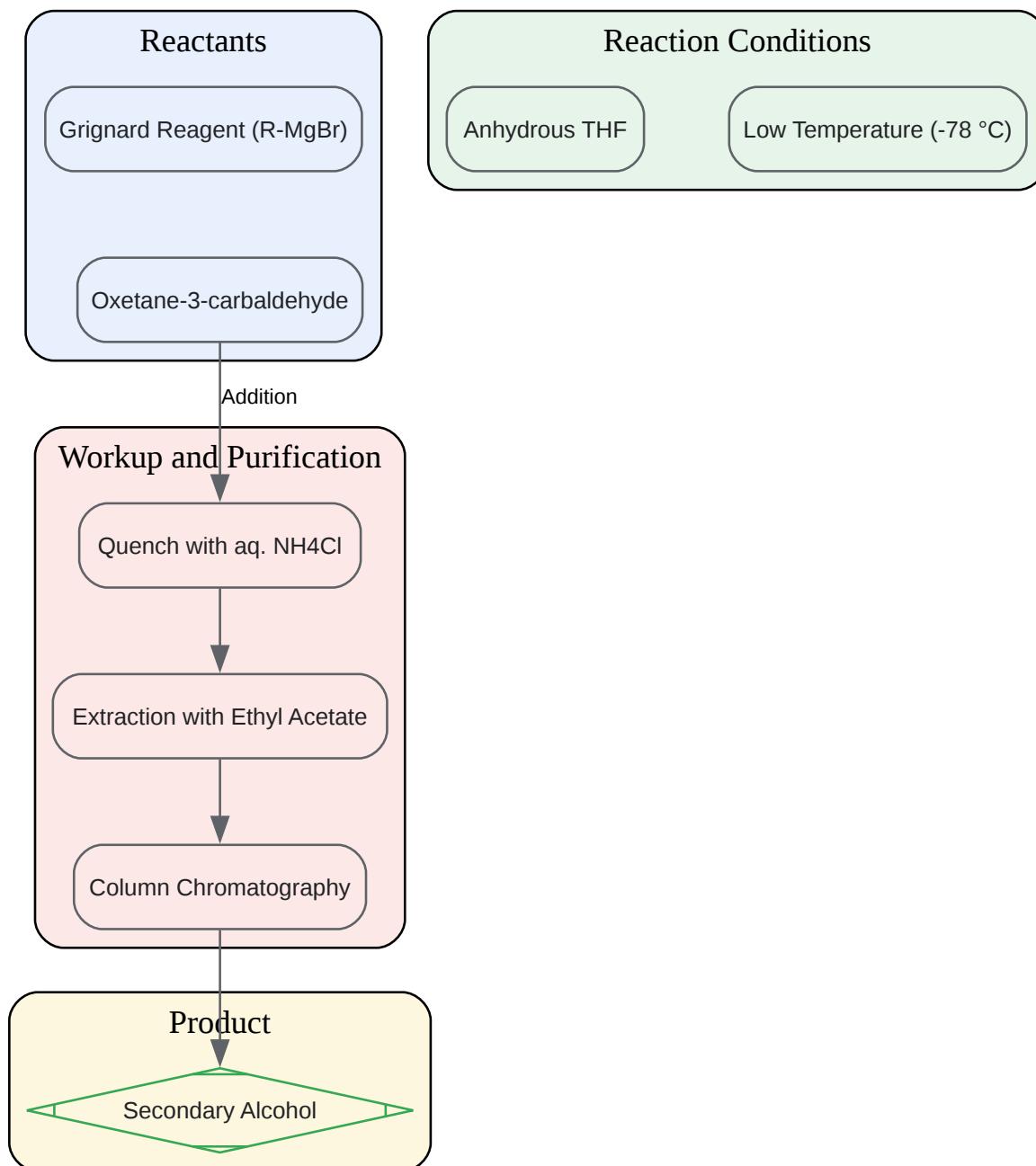
Oxetane-3-carbaldehyde is a key intermediate in the synthesis of various substituted oxetanes for drug discovery programs. The aldehyde functionality allows for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and additions of organometallic reagents.

A notable application is its use in the preparation of 3-(5-methoxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione derivatives, which are being investigated for the treatment of blood disorders.[4][5]


Experimental Protocol: Grignard Reaction with **Oxetane-3-carbaldehyde**[4]

This protocol describes a general procedure for the addition of a Grignard reagent to **Oxetane-3-carbaldehyde**, a common transformation for this substrate.[4]

- Materials:
 - Crude **Oxetane-3-carbaldehyde** in DCM
 - Aryl or alkyl bromide


- Isopropylmagnesium chloride-lithium chloride complex (Turbo Grignard)
- Tetrahydrofuran (THF), anhydrous
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Ethyl acetate
- Brine
- Procedure:
 - A solution of the aryl or alkyl bromide (1.2 eq) in anhydrous THF is cooled to the desired temperature (e.g., -20 °C).
 - The isopropylmagnesium chloride-lithium chloride complex (1.1 eq) is added dropwise, and the mixture is stirred to facilitate the metal-halogen exchange and formation of the Grignard reagent.
 - A solution of crude **Oxetane-3-carbaldehyde** (1.0 eq) in DCM is added dropwise to the freshly prepared Grignard reagent at a low temperature (e.g., -78 °C).
 - The reaction is stirred at this temperature and monitored by TLC.
 - Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH_4Cl solution.
 - The mixture is allowed to warm to room temperature, and the layers are separated.
 - The aqueous layer is extracted with ethyl acetate.
 - The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
 - The crude product is purified by column chromatography on silica gel to afford the desired secondary alcohol.

Experimental Workflows

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the oxidation of Oxetan-3-ylmethanol.

[Click to download full resolution via product page](#)

Caption: Workflow for the Grignard reaction with **Oxetane-3-carbaldehyde**.

Safety Information

Oxetane-3-carbaldehyde is classified as a warning-level hazard.^[6] It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.^[6]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Oxetane-3-carbaldehyde is a valuable and versatile building block for the synthesis of novel chemical entities in drug discovery. Its utility stems from the desirable properties imparted by the oxetane ring and the reactivity of the aldehyde functional group. While its synthesis requires careful consideration of reaction conditions to preserve the strained ring system, established protocols provide reliable access to this important intermediate. The continued exploration of the chemistry of **Oxetane-3-carbaldehyde** is expected to lead to the development of new therapeutic agents with improved pharmacological profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemrxiv.org [chemrxiv.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 10. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Oxetane-3-carbaldehyde: A Technical Guide for Chemical Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b578757#oxetane-3-carbaldehyde-cas-number-1305207-52-6\]](https://www.benchchem.com/product/b578757#oxetane-3-carbaldehyde-cas-number-1305207-52-6)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com